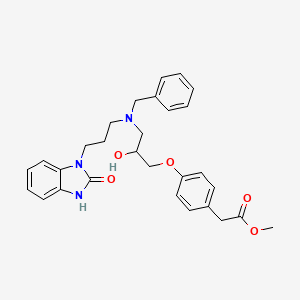
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the propyl and benzylamino groups. The final step involves the esterification of the phenylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity final products .
化学反応の分析
Types of Reactions
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
Oxatomide: A benzimidazole derivative with antihistaminic properties.
D2AAK4: A multitarget ligand of aminergic G protein-coupled receptors with potential antipsychotic activity.
Uniqueness
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, propyl, and benzylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .
特性
CAS番号 |
83918-74-5 |
|---|---|
分子式 |
C29H33N3O5 |
分子量 |
503.6 g/mol |
IUPAC名 |
methyl 2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetate |
InChI |
InChI=1S/C29H33N3O5/c1-36-28(34)18-22-12-14-25(15-13-22)37-21-24(33)20-31(19-23-8-3-2-4-9-23)16-7-17-32-27-11-6-5-10-26(27)30-29(32)35/h2-6,8-15,24,33H,7,16-21H2,1H3,(H,30,35) |
InChIキー |
NWMKNCIEMYYFLY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(CN(CCCN2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


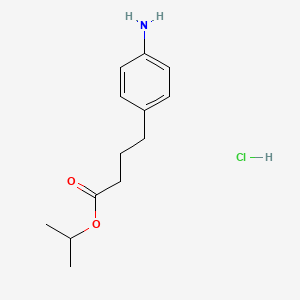
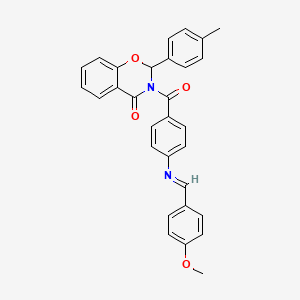
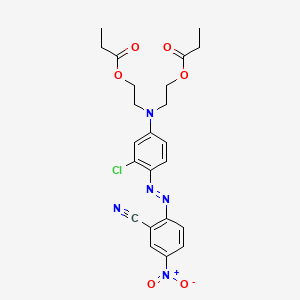

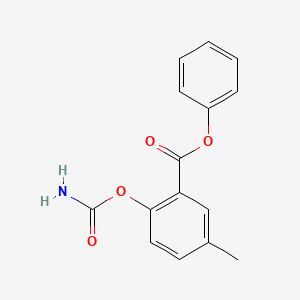
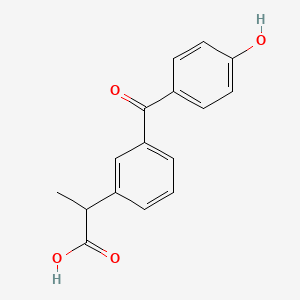
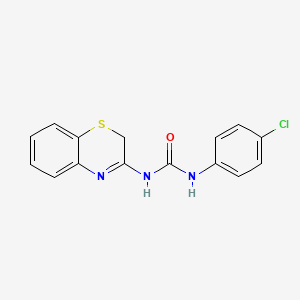
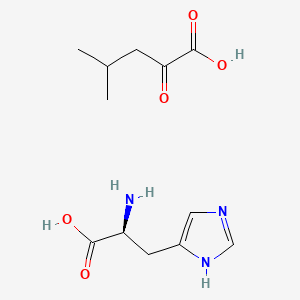

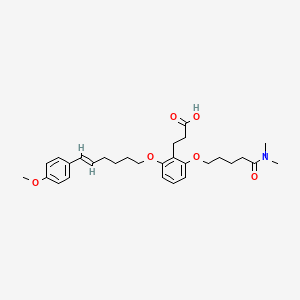

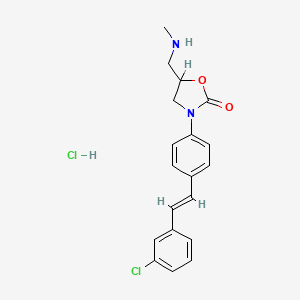
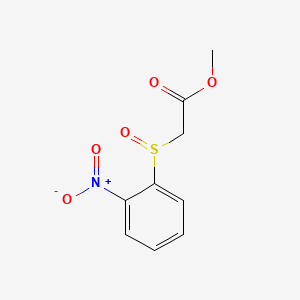
![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
